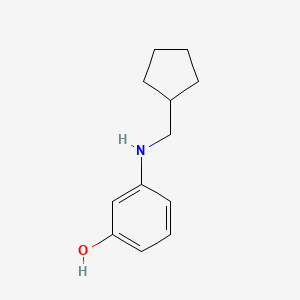

3-(Cyclopentylmethylamino)phenol

Description

3-(Cyclopentylmethylamino)phenol is an aromatic compound featuring a phenol core substituted at the 3-position with a cyclopentylmethylamino group (–NH–CH₂–C₅H₉). The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

3-(cyclopentylmethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPOYZDSLUYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with cyclopentylmethylamine. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can produce substituted phenols in high yields without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, bases, and reaction temperatures are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethylamino)phenol undergoes various chemical reactions, including:

Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or alkylated phenols.

Scientific Research Applications

3-(Cyclopentylmethylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. This activity is primarily due to the donation of hydrogen atoms or electrons from the phenol group .

Additionally, this compound can modulate cell signaling pathways and gene expression, contributing to its biological effects. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and modulate the expression of antioxidant response elements .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

Table 1: Molecular and Crystallographic Properties of Selected Phenol Derivatives

*Inferred properties based on structural analogs.

Key Observations:

- Hydrogen Bonding: 3-(Diethylamino)phenol forms intramolecular O–H⋯O hydrogen bonds, creating four-membered rings in the crystal lattice . In contrast, 3-aminophenol exhibits O–H⋯N interactions due to the presence of an amino group . The nitro group in 3-nitrophenol likely acts as a hydrogen bond acceptor, altering its packing efficiency compared to amino-substituted derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Lipophilicity: The cyclopentylmethyl group in this compound is expected to increase Log Pow compared to smaller analogs like 3-aminophenol (Log Pow ~1.0–1.5), aligning it closer to 3-amino-2,6-dimethylphenol (Log Pow 1.98) .

- Solubility: Bulkier substituents reduce aqueous solubility. For example, 3-nitrophenol’s nitro group enhances solubility (21.6 g/L) compared to amino derivatives like 3-amino-2,6-dimethylphenol (1.6 g/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.